4-[4-(4-fluorophenyl)phenyl]benzaldehyde
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Overview
Description
4-[4-(4-Fluorophenyl)phenyl]benzaldehyde is an organic compound with the molecular formula C19H13FO. It is a colorless crystalline solid at room temperature and has a strong fragrance. This compound is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorophenyl group, making it a fluorinated aromatic aldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)phenyl]benzaldehyde can be achieved through several methods. One common method involves the etherification of 4-fluorobenzaldehyde with 4-hydroxybenzaldehyde under specific reaction conditions . Another approach is the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Fluorophenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: 4-[4-(4-Fluorophenyl)phenyl]benzoic acid.
Reduction: 4-[4-(4-Fluorophenyl)phenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(4-Fluorophenyl)phenyl]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)phenyl]benzaldehyde involves its interaction with various molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s fluorinated aromatic structure allows it to interact with biological membranes and proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde: A simpler fluorinated benzaldehyde with similar chemical properties but less complex structure.
4-(3-Fluorophenyl)benzaldehyde: Another fluorinated benzaldehyde with a different substitution pattern on the aromatic ring.
4-[4-(4-Bromophenyl)phenyl]benzaldehyde: A brominated analog with similar reactivity but different electronic properties.
Uniqueness
4-[4-(4-Fluorophenyl)phenyl]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C19H13FO |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C19H13FO/c20-19-11-9-18(10-12-19)17-7-5-16(6-8-17)15-3-1-14(13-21)2-4-15/h1-13H |
InChI Key |
SOZCIFCLRZPNFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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